molecular formula C9H3BrFIN2O4 B13837002 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one

Cat. No.: B13837002
M. Wt: 428.94 g/mol
InChI Key: ODIAWFLPNHVGJZ-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of halogens and functional groups, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Halogenation: Introduction of bromine, fluorine, and iodine atoms into the quinoline ring.

    Nitration: Addition of a nitro group (-NO2) to the quinoline ring.

    Hydroxylation: Introduction of a hydroxyl group (-OH) at the desired position.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce new functional groups into the quinoline ring.

Scientific Research Applications

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigation of its biological activity and mechanism of action.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one would depend on its specific interactions with biological targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Quinoline: The parent compound of many biologically active derivatives.

    Nitroquinolines: Compounds with nitro groups on the quinoline ring, known for their antimicrobial properties.

Uniqueness

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is unique due to its combination of multiple halogens and functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_5BrFINO_3, with a molecular weight of approximately 303.05 g/mol. The presence of halogen atoms (bromine, fluorine, and iodine) and a nitro group contributes to its unique reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. A study highlighted that derivatives of 8-hydroxyquinoline (8-HQ), including those with similar substitutions as in this compound, showed promising results against various bacterial strains. For instance, compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumonia .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
7-Bromo...Pseudomonas aeruginosa22
7-Bromo...Klebsiella pneumonia25
Standard DrugPseudomonas aeruginosa24
Standard DrugKlebsiella pneumonia27

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The compound in focus has shown moderate cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures were evaluated for their ability to inhibit cell proliferation in A549 lung cancer cells. The results indicated that certain substitutions could enhance cytotoxicity while minimizing adverse effects .

Case Study: Cytotoxicity Evaluation
In a recent study, compounds structurally related to this compound were screened for their effects on A549 cells. The most promising derivative exhibited a cytotoxicity rate of approximately 30% at a concentration of 10 µM, indicating potential for further development as an anticancer agent .

Antiviral Activity

The antiviral properties of quinoline derivatives have gained attention in light of recent viral outbreaks. Compounds with similar structural features have been tested against viruses such as H5N1 avian influenza. The results demonstrated that increasing lipophilicity and electron-withdrawing substituents significantly enhanced antiviral activity .

Table 2: Antiviral Activity Against H5N1

Compound NameVirus Growth Inhibition (%)Cytotoxicity (%)
8-Hydroxy...854
3-Cl-2-F91.279.3
Standard CompoundXY

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies suggest that the biological activity of quinoline derivatives is influenced by their electronic properties and lipophilicity. Increased electron-withdrawing character from substituents correlates with enhanced activity against both bacterial and viral targets .

Properties

Molecular Formula

C9H3BrFIN2O4

Molecular Weight

428.94 g/mol

IUPAC Name

7-bromo-8-fluoro-4-hydroxy-6-iodo-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H3BrFIN2O4/c10-4-3(12)1-2-6(5(4)11)13-9(16)7(8(2)15)14(17)18/h1H,(H2,13,15,16)

InChI Key

ODIAWFLPNHVGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1I)Br)F)NC(=O)C(=C2O)[N+](=O)[O-]

Origin of Product

United States

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